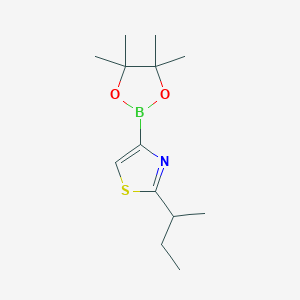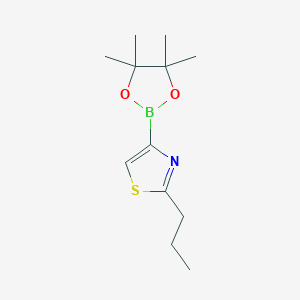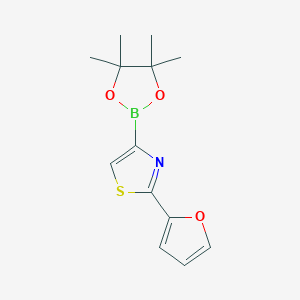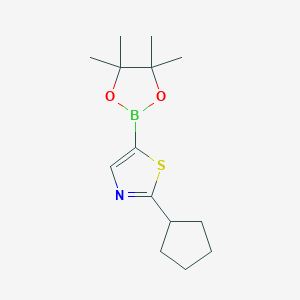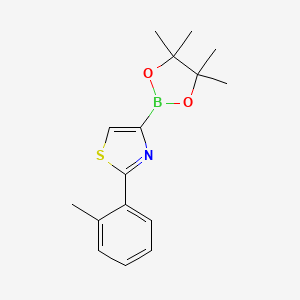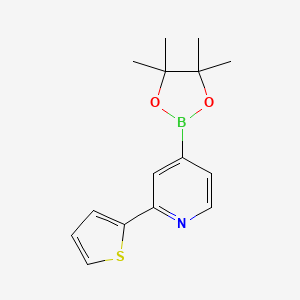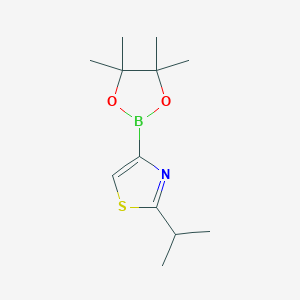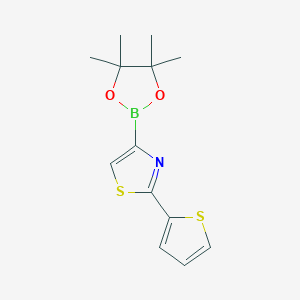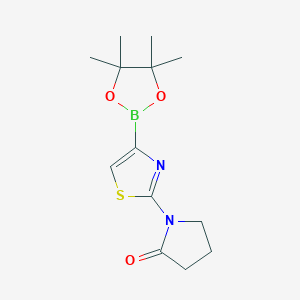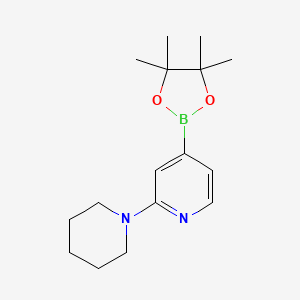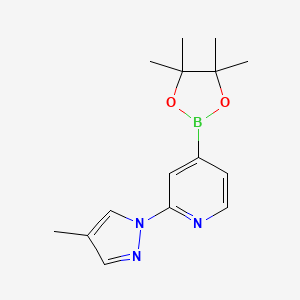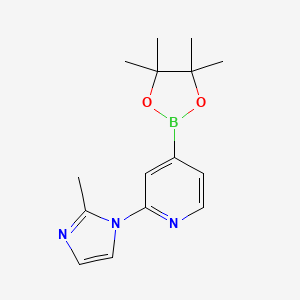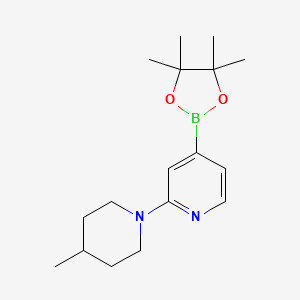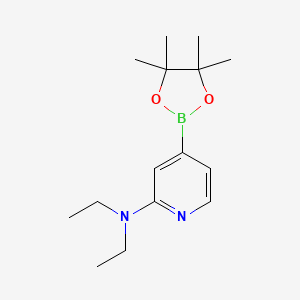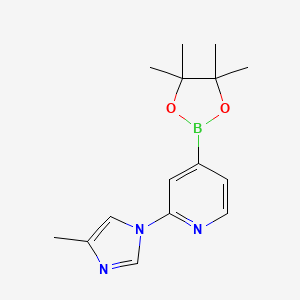
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester (MPBP) is an organic compound that has been studied extensively in recent years due to its potential applications in synthetic chemistry and drug discovery. MPBP is a boronic acid ester, which is a type of organic compound that consists of a boron atom bonded to an organic group. MPBP has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is thought to involve the formation of a boron-containing intermediate, which can then react with a variety of different substrates. This intermediate is thought to be formed via the condensation of the boronic acid ester and 4-methylimidazole, followed by deprotonation of the resulting product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester are not fully understood. However, studies have shown that it has the potential to act as a catalyst in a variety of different reactions, including the synthesis of heterocycles, the synthesis of alcohols, and the synthesis of amines. Additionally, it has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in lab experiments is its ability to act as a catalyst in a variety of different reactions. It has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. Additionally, it has been shown to be able to catalyze the synthesis of a variety of different heterocycles, alcohols, and amines.
However, there are some limitations to using 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in lab experiments. Firstly, it is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, it is not as stable as some other boronic acid esters, which can make it difficult to store and use in experiments.
Future Directions
There are a number of potential future directions for the use of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in scientific research. Firstly, further research could be conducted into its potential use in drug discovery and development. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis. Finally, further research could be conducted into its potential use as a catalyst in the synthesis of heterocycles, alcohols, and amines.
Synthesis Methods
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized from 4-methylimidazole and pyridine-4-boronic acid pinacol ester. The reaction involves the condensation of the boronic acid ester and 4-methylimidazole, followed by deprotonation of the resulting product. This yields a boronate ester, which can then be hydrolyzed to yield the desired 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester.
Scientific Research Applications
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been studied extensively for its potential applications in synthetic chemistry and drug discovery. In particular, 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its ability to act as a catalyst in organic synthesis. It has been shown to be able to catalyze a variety of different reactions, including the synthesis of heterocycles, the synthesis of alcohols, and the synthesis of amines. Additionally, 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential use in drug discovery and development. It has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
properties
IUPAC Name |
2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-9-19(10-18-11)13-8-12(6-7-17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSTELKIFFASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylimidazol-1-YL)pyridine-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

